



Application Notes and Protocols for Electrophilic Aromatic Substitution of 2-Nitroanisole

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Compound of Interest		
Compound Name:	2-Nitroanisole	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrophilic aromatic substitution of **2-nitroanisole**. This information is intended for use in research and development, particularly in the fields of organic synthesis and medicinal chemistry, where substituted nitroaromatics are valuable intermediates.

Introduction to Regioselectivity

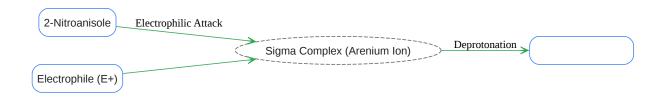
The regioselectivity of electrophilic aromatic substitution on **2-nitroanisole** is governed by the directing effects of its two substituents: the methoxy group (-OCH₃) and the nitro group (-NO₂).

- Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho, para-directing group. This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution, particularly when the electrophile attacks the ortho and para positions.
- Nitro Group (-NO₂): The nitro group is a strongly deactivating, meta-directing group. It
 withdraws electron density from the ring both inductively and through resonance,
 destabilizing the sigma complex. This deactivating effect is most pronounced at the ortho
 and para positions relative to the nitro group.



In **2-nitroanisole**, the methoxy group is at position 1 and the nitro group is at position 2. The powerful ortho, para-directing influence of the methoxy group dominates over the meta-directing effect of the nitro group. Therefore, electrophilic substitution is strongly directed to the positions ortho and para to the methoxy group. The position para to the methoxy group (position 4) is the most favored site of substitution due to less steric hindrance compared to the ortho position (position 6). The other ortho position (position 2) is already occupied by the nitro group.

Signaling Pathway of Electrophilic Aromatic Substitution



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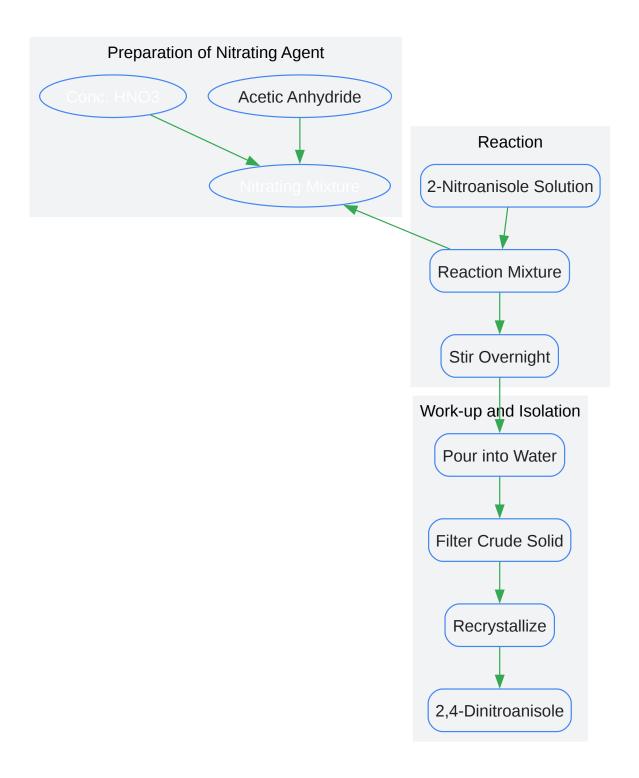
Caption: General mechanism of electrophilic aromatic substitution on **2-nitroanisole**.

Experimental Protocols Nitration of 2-Nitroanisole

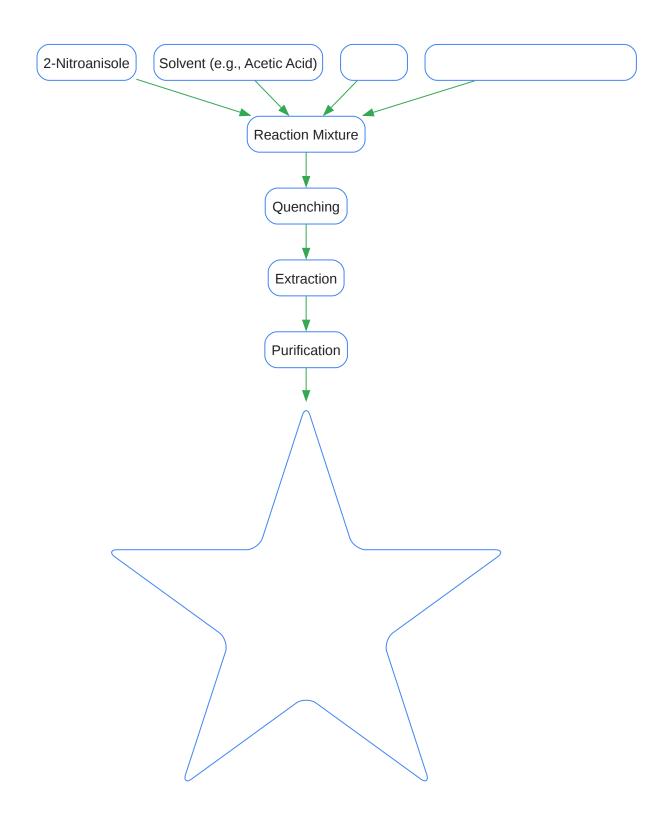
This protocol describes the further nitration of **2-nitroanisole** to synthesize 2,4-dinitroanisole.

Workflow for Nitration of 2-Nitroanisole

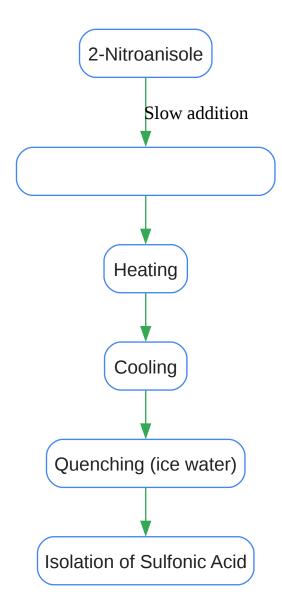




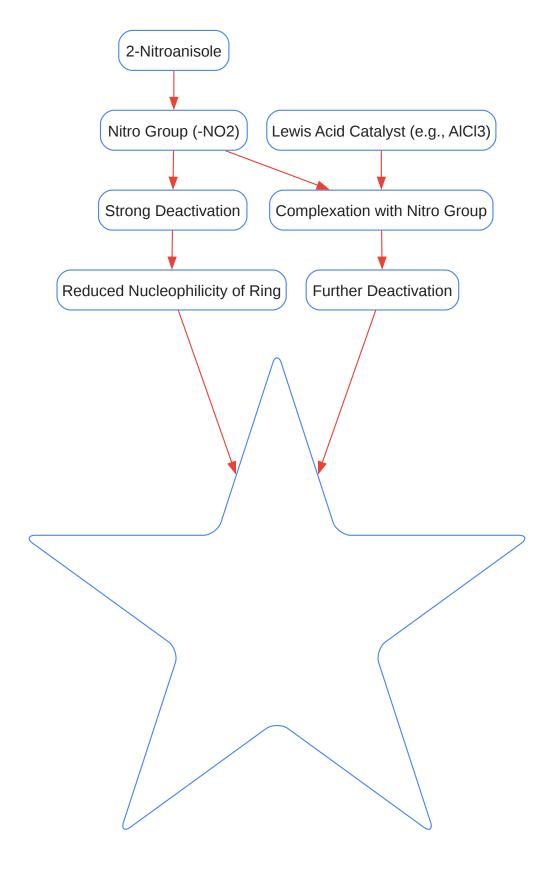












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